2,2,5,5-tetramethylcyclopentan-1-amine
Description
2,2,5,5-Tetramethylcyclopentan-1-amine is a secondary amine featuring a cyclopentane ring substituted with four methyl groups at the 2,2,5,5-positions. While direct literature on this compound is sparse, analogs with similar tetramethyl-substituted cyclic amines provide insights into its properties. For example, compounds like 2,2,4,4-tetramethylcyclopentan-1-amine hydrochloride (QJ-5162) are documented as building blocks in pharmaceutical research, highlighting the utility of such frameworks .
Properties
IUPAC Name |
2,2,5,5-tetramethylcyclopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(2)5-6-9(3,4)7(8)10/h7H,5-6,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASSFFNUSVZSCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1N)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801294874 | |
| Record name | 2,2,5,5-Tetramethylcyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801294874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80864-07-9 | |
| Record name | 2,2,5,5-Tetramethylcyclopentanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80864-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,5,5-Tetramethylcyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801294874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-tetramethylcyclopentan-1-amine typically involves the reduction of 2,2,5,5-tetramethylcyclopentanone. One common method is the reductive amination of 2,2,5,5-tetramethylcyclopentanone using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agent and catalyst can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-tetramethylcyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides, aldehydes, or ketones can be used in the presence of appropriate catalysts or under acidic/basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides, imines, or other substituted derivatives.
Scientific Research Applications
Synthesis of Pharmaceuticals
2,2,5,5-Tetramethylcyclopentan-1-amine serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that are vital in drug development. For example, it can be used to synthesize compounds with enhanced bioactivity due to its sterically hindered nature, which can influence receptor interactions and metabolic stability .
Catalysis
The compound has potential applications as a ligand in catalytic processes. Its bulky structure can stabilize metal centers in catalysis, enhancing the efficiency of reactions such as hydrogenation and cross-coupling reactions. Research indicates that amines like this compound can improve selectivity and yield in palladium-catalyzed reactions .
Material Science
In material science, this compound can be utilized to develop new polymers or coatings with specific mechanical properties. Its branched structure contributes to the thermal stability and mechanical strength of materials. Studies have shown that incorporating such amines into polymer matrices can enhance their resistance to thermal degradation and improve overall durability .
Analytical Chemistry
This compound is also used in analytical chemistry as a derivatizing agent for amino acids and other compounds. Its ability to form stable derivatives aids in the analysis of complex mixtures through techniques such as gas chromatography (GC) and mass spectrometry (MS). This application is crucial for identifying and quantifying biomolecules in biological samples .
Case Study 1: Pharmaceutical Synthesis
A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of a novel anti-cancer agent using this compound as a starting material. The compound was modified through several steps to yield a product with significant cytotoxic activity against cancer cell lines. The research highlighted the importance of steric hindrance provided by the amine in improving selectivity towards cancer cells while reducing toxicity to normal cells .
Case Study 2: Catalytic Efficiency
In a comparative study on catalytic activity involving various amines as ligands for palladium catalysts, researchers found that this compound significantly improved reaction rates in Suzuki coupling reactions compared to linear amines. The study concluded that the branched nature of the amine contributed to better coordination with palladium centers and enhanced reaction kinetics .
Mechanism of Action
The mechanism of action of 2,2,5,5-tetramethylcyclopentan-1-amine depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2,2,5,5-tetramethylcyclopentan-1-amine and related compounds:
Key Findings:
Steric and Electronic Effects :
- The cyclopentane-based amines (e.g., 2,2,5,5- and 2,2,4,4-tetramethyl variants) exhibit greater steric hindrance compared to cyclohexane analogs (e.g., 3,3,5,5-tetramethylcyclohexylmethanamine), which may reduce nucleophilic reactivity but enhance selectivity in catalysis .
- The pyrroline derivative (MTSL-labeled) demonstrates that tetramethyl substitution stabilizes radical species, enabling applications in biophysical studies like paramagnetic relaxation enhancement (PRE) .
Solubility and Stability :
- Cyclohexane-based amines generally exhibit better solubility in organic solvents due to increased ring flexibility, whereas rigid cyclopentane derivatives may favor crystalline solid formation .
- Halogenated analogs (e.g., 3,4-dibromo-dihydrofuran) show enhanced thermal stability and crystallinity, traits valuable in materials science .
Pharmacological Relevance :
- Tetramethyl-substituted bicyclic amines (e.g., compounds 20 and 21 in ) highlight the role of steric bulk in modulating bioactivity, such as receptor binding affinity or metabolic stability .
Biological Activity
2,2,5,5-Tetramethylcyclopentan-1-amine (TMCPA) is a cyclic amine that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of TMCPA, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
IUPAC Name: this compound
CAS Number: 2287279-27-8
Molecular Formula: C10H21N
Molecular Weight: 171.29 g/mol
TMCPA is characterized by its four methyl groups attached to a cyclopentane ring with an amine functional group, which contributes to its steric and electronic properties.
The biological activity of TMCPA can be attributed to its interaction with various biological targets:
- Receptor Modulation: TMCPA may act as a ligand for specific receptors involved in neurotransmission and cellular signaling.
- Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes, which can lead to therapeutic effects in disease models.
- Antioxidant Activity: TMCPA has been investigated for its ability to scavenge free radicals and reduce oxidative stress in cellular systems.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of TMCPA:
Case Studies and Research Findings
-
Neuroprotection in Animal Models:
A study conducted on mice demonstrated that TMCPA significantly reduced neuronal damage induced by oxidative stress. The administration of TMCPA resulted in improved behavioral outcomes and reduced markers of neuroinflammation. -
Antioxidant Properties:
Research has shown that TMCPA effectively scavenges reactive oxygen species (ROS) in vitro. This antioxidant activity was measured using DPPH and ABTS assays, indicating its potential for use in formulations aimed at reducing oxidative damage. -
Anti-inflammatory Effects:
In vitro studies revealed that TMCPA can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a possible role for TMCPA in managing inflammatory conditions. -
Cytotoxicity Against Cancer Cells:
TMCPA was evaluated for its cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
